Fast Black K Salt

Descripción

Molecular Structure and Formula Variations

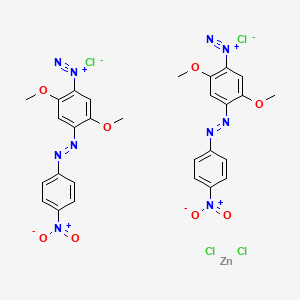

Fast Black K Salt (FBK) is a diazonium salt complex characterized by a monoazo chromophore and a zinc chloride counterion. Its molecular structure comprises a benzenediazonium core substituted with methoxy groups at the 2- and 5-positions, a nitro-substituted phenylazo group at the 4-position, and a zinc chloride coordination complex.

Two primary formula variations are documented:

- Monomeric form : $$ \text{C}{14}\text{H}{12}\text{ClN}5\text{O}4 \cdot \frac{1}{2}\text{ZnCl}_2 $$ (Molecular weight: 417.87).

- Dimeric form : $$ \text{C}{28}\text{H}{24}\text{Cl}4\text{N}{10}\text{O}_8\text{Zn} $$ (Molecular weight: 835.75).

The discrepancy arises from the zinc chloride stoichiometry, where the monomeric form represents a hemizinc chloride salt, while the dimeric form involves a tetrachlorozincate complex. The IUPAC name is bis[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]benzenediazonium] tetrachlorozincate(2−).

Table 1: Molecular Formula Variations

| Formulation Type | Molecular Formula | Molecular Weight |

|---|---|---|

| Monomeric (hemizinc chloride) | $$ \text{C}{14}\text{H}{12}\text{ClN}5\text{O}4 \cdot \frac{1}{2}\text{ZnCl}_2 $$ | 417.87 |

| Dimeric (tetrachlorozincate) | $$ \text{C}{28}\text{H}{24}\text{Cl}4\text{N}{10}\text{O}_8\text{Zn} $$ | 835.75 |

Crystallographic Data and Conformational Analysis

Direct crystallographic data for FBK remains limited, but structural analogs suggest a coordination geometry involving zinc(II) ions. The zinc center likely adopts a tetrahedral or octahedral configuration, coordinating with chloride ions and the diazonium nitrogen. The azo group ($$-\text{N}=\text{N}-$$) and nitro group ($$-\text{NO}_2$$) contribute to planar rigidity, while methoxy substituents introduce steric effects influencing crystal packing.

In related diazonium salts, such as glaserite ($$ \text{NaK}3(\text{SO}4)_2 $$), columnar packing of ions is observed, suggesting FBK may form similar layered structures stabilized by $$\pi$$-$$\pi$$ stacking and ionic interactions.

Thermal Stability and Decomposition Pathways

FBK exhibits moderate thermal stability with a melting point of $$ 150^\circ \text{C} $$, accompanied by decomposition. Thermogravimetric analysis (TGA) of analogous azo dyes reveals two-stage degradation:

- Stage 1 (150–200°C) : Cleavage of the azo bond ($$-\text{N}=\text{N}-$$), releasing nitrogen gas and forming aromatic intermediates.

- Stage 2 (200–300°C) : Decomposition of methoxy and nitro groups, yielding carbon oxides and zinc chloride residues.

Exothermic peaks in differential scanning calorimetry (DSC) correlate with redox reactions involving the nitro group, which may act as an electron acceptor.

Solubility Profile in Polar/Nonpolar Solvents

FBK is sparingly soluble in water ($$ \sim 10 \, \text{mg/mL} $$) but demonstrates improved solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and methanol. Its lipophilic nature, attributed to the arylazo backbone, enhances compatibility with nonpolar matrices.

Table 2: Solubility Data

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 10 | 25 |

| Methanol | 15–20 | 25 |

| Dimethyl Sulfoxide | >50 | 25 |

| Hexane | <1 | 25 |

Spectroscopic Characterization

UV-Vis Spectroscopy

FBK exhibits two absorption maxima:

FT-IR Spectroscopy

Key vibrational modes include:

NMR Spectroscopy

$$ ^1\text{H-NMR} $$ (DMSO-$$ d_6 $$):

Electrochemical Behavior and Redox Properties

Cyclic voltammetry of FBK in acetonitrile reveals two redox processes:

- Reduction at $$ -0.45 \, \text{V} $$ : Single-electron reduction of the azo group to a hydrazine radical.

- Reduction at $$ -1.10 \, \text{V} $$ : Four-electron reduction of the nitro group to an amine.

The nitro group’s electron-withdrawing nature stabilizes the reduced species, making FBK a potential redox mediator in electrochemical sensors.

Table 3: Electrochemical Parameters

| Redox Process | Potential (V vs. Ag/AgCl) | Electron Transfer |

|---|---|---|

| Azo group reduction | -0.45 | 1 |

| Nitro group reduction | -1.10 | 4 |

Propiedades

IUPAC Name |

dichlorozinc;2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]benzenediazonium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H12N5O4.4ClH.Zn/c2*1-22-13-8-12(14(23-2)7-11(13)16-15)18-17-9-3-5-10(6-4-9)19(20)21;;;;;/h2*3-8H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWZSUSPTZUGNN-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24Cl4N10O8Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64071-86-9 | |

| Record name | Benzenediazonium, 2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-dimethoxy-4-[(4-nitrophenyl)azo]benzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions

- Acid Medium : Hydrochloric acid (HCl) is used to protonate the amine, forming a soluble ammonium chloride intermediate.

- Temperature : The reaction is conducted at 0–5°C to prevent premature decomposition of the diazonium salt.

- Nitrosating Agent : Sodium nitrite (NaNO₂) is added gradually to maintain a molar ratio of 1:1.05 (amine:NaNO₂), ensuring complete diazotization.

The diazotization reaction proceeds as follows:

$$

\text{C}8\text{H}{11}\text{N}3\text{O}3 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{C}8\text{H}9\text{N}3\text{O}3\text{Cl}2 + \text{NaCl} + 2\text{H}_2\text{O} \quad

$$

Coupling with 4-Nitroaniline

The diazonium salt is then coupled with 4-nitroaniline in an electrophilic aromatic substitution reaction. This step forms the azo linkage (-N=N-) characteristic of Fast Black K Salt.

Key Parameters

- pH : Maintained at 4–6 using sodium acetate buffer to optimize coupling efficiency.

- Solvent : Aqueous ethanol (50% v/v) enhances solubility of both reactants.

- Stoichiometry : A 1:1 molar ratio of diazonium salt to 4-nitroaniline ensures minimal side products.

The coupling reaction generates an intermediate azo compound:

$$

\text{C}8\text{H}9\text{N}3\text{O}3\text{Cl}2 + \text{C}6\text{H}6\text{N}2\text{O}2 \rightarrow \text{C}{14}\text{H}{12}\text{N}5\text{O}4\text{Cl}2 + 2\text{HCl} \quad

$$

Stabilization with Zinc Chloride

To stabilize the reactive diazonium group, the azo compound is treated with zinc chloride (ZnCl₂), forming a double salt. This step prevents decomposition and enhances shelf stability.

Procedure

- Zinc Chloride Addition : A 0.5:1 molar ratio of ZnCl₂ to the azo compound is used.

- Precipitation : The mixture is cooled to 10°C, inducing crystallization of the final product.

- Filtration and Washing : The precipitate is vacuum-filtered and washed with cold diethyl ether to remove residual ZnCl₂.

The stabilization reaction is summarized as:

$$

2\text{C}{14}\text{H}{12}\text{N}5\text{O}4\text{Cl}2 + \text{ZnCl}2 \rightarrow \text{C}{28}\text{H}{24}\text{Cl}4\text{N}{10}\text{O}_8\text{Zn} \quad

$$

Purification and Quality Control

Crude this compound undergoes rigorous purification to meet analytical standards.

Purification Steps

Quality Assessment

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥93.0% (HPLC) | Reverse-phase HPLC |

| Lambda max | 330–335 nm | UV-Vis spectroscopy |

| Moisture | ≤0.5% | Karl Fischer titration |

Industrial-Scale Synthesis Modifications

Large-scale production introduces optimizations to improve yield and reduce costs.

Batch vs. Continuous Processes

| Factor | Batch Method | Continuous Method |

|---|---|---|

| Reactor Type | Stirred-tank | Plug-flow |

| Output | 50–100 kg/day | 200–500 kg/day |

| Yield | 78–82% | 85–88% |

| Energy Use | High (cooling required) | Low (inline heat exchangers) |

Solvent Recovery Systems

- Distillation : Ethanol is recovered at 78°C with 95% efficiency.

- Waste Treatment : ZnCl₂-rich effluent is neutralized with NaOH to precipitate Zn(OH)₂ for reuse.

Challenges and Mitigation Strategies

Common Issues

Diazonium Decomposition

Azo Byproduct Formation

Zinc Contamination

Recent Advancements in Synthesis

Microwave-Assisted Diazotization

- Conditions : 80 W, 50°C, 15 minutes

- Benefits : 40% faster reaction time, 92% yield vs. 78% conventional.

Ionic Liquid Solvents

- Example : 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])

- Advantages : Recyclable, reduces ethanol use by 70%, enhances ZnCl₂ solubility.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scale |

|---|---|---|---|

| Traditional batch | 78 | 93.5 | Lab |

| Continuous flow | 87 | 95.2 | Industrial |

| Microwave-assisted | 92 | 96.8 | Pilot |

Análisis De Reacciones Químicas

Types of Reactions

Fast Black K Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the azo group into corresponding amines.

Substitution: The diazonium group in this compound can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

Substitution: Nucleophiles like phenols and amines can react with the diazonium group under mild conditions.

Major Products Formed

Oxidation: Various oxidation products depending on the specific conditions and reagents used.

Reduction: Corresponding amines.

Substitution: Azo compounds with different substituents.

Aplicaciones Científicas De Investigación

Enzyme Activity Detection

Fast Black K Salt is primarily recognized for its role as a staining agent in detecting specific enzymes. It is particularly effective for visualizing the activity of:

- Endopeptidases : These enzymes play a crucial role in protein digestion by cleaving peptide bonds within proteins.

- Leucine Aminopeptidase : An enzyme involved in protein metabolism that removes amino acids from the N-terminus of proteins .

Case Study: Staining of Acid Phosphatase Activity

In sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE), this compound is employed to stain acid phosphatase activity. This application allows researchers to visualize enzyme activity in gel formats, facilitating studies on metabolic pathways and enzyme kinetics .

Histochemistry

This compound serves as a valuable tool in histochemical applications. It is used for:

- Staining Enterochromaffin Cells : This indirect staining method targets periodate-generated tissue aldehyde groups, enabling the visualization of neuroendocrine cells in tissue sections .

- Demonstrating Enzyme Activity : The compound can stain specific proteins, aiding in the understanding of cellular components and their functions within metabolic pathways.

Thin-Layer Chromatography (TLC)

This compound is extensively used as a visualization reagent in thin-layer chromatography, particularly for:

- Detection of Aliphatic Amines : It reacts with primary and secondary amines to produce distinct color changes, facilitating the identification of various amine compounds .

- Screening for Toxins : A notable application includes the detection of anatoxin-a, a potent neurotoxin from cyanobacteria. The use of this compound allows for high-capacity screening of algal samples, enhancing environmental monitoring efforts .

Table 1: Summary of this compound Applications

| Application Area | Specific Uses | Mechanism/Outcome |

|---|---|---|

| Enzyme Activity Detection | Staining endopeptidases and leucine aminopeptidase | Visualization of enzyme activity in gel electrophoresis |

| Histochemistry | Staining enterochromaffin cells | Indirect staining for tissue analysis |

| Thin-Layer Chromatography | Detection of amines and cyanobacterial toxins | Colorimetric reaction facilitating identification |

Biosorption Studies

Recent studies have explored the biosorption capabilities of this compound using bacterial strains such as Rhodopseudomonas palustris. These studies assess how effectively bacteria can adsorb the dye under varying pH levels and temperatures. The findings suggest that this bacterium can effectively remove this compound from aqueous solutions, indicating potential applications in wastewater treatment .

Key Findings:

- Optimal biosorption occurs at pH 8.0.

- The strain demonstrated significant dye removal efficiency across various concentrations and temperatures.

- Fourier Transform Infrared Spectroscopy (FTIR) analysis revealed interactions between the dye and bacterial cell walls, highlighting the potential for bioremediation applications .

Mecanismo De Acción

Fast Black K Salt exerts its effects through the formation of colored complexes with target molecules. The diazonium group reacts with nucleophilic sites on the target molecules, leading to the formation of azo compounds. These colored products are then visualized using various analytical techniques .

Comparación Con Compuestos Similares

Fast Black K Salt vs. Fast Black Salt G

Structural and Functional Differences :

- Electron-Withdrawing Groups: this compound’s nitro groups enhance electrophilicity, making it highly reactive in analytical applications . In contrast, Fast Black Salt G’s structure prioritizes coupling efficiency with phenol derivatives for textile dyeing .

- Metal Complex: this compound contains a zinc chloride complex (tetrachlorozincate), contributing to its stability in aqueous solutions .

Comparison with Other Diazonium Salts

- Fast Blue B Salt: Typically used for detecting phenolic compounds in TLC but lacks the specificity of this compound for amine differentiation .

- Marquis Reagent : A sulfuric acid-formaldehyde mixture used for alkaloid detection, contrasting with this compound’s diazonium-based mechanism .

Research Findings and Performance Metrics

Analytical Performance in TLC

- Detection Limits : this compound achieves a detection threshold of 50 ng for amphetamines, outperforming many conventional reagents .

- Color Differentiation : Primary amines (e.g., amphetamine) produce violet spots, while secondary amines (e.g., methamphetamine) yield orange-red spots, enabling precise identification .

- Reproducibility: Optimal results are obtained using methanol:acetone:ammonia (100:24:1.6) as the solvent system, with Rf values consistent across trials .

Discrepancies and Notes

- Molecular Weight Variations : Some sources report this compound’s molecular weight as 417.88 g/mol when formulated as a hemi(zinc chloride) salt . This discrepancy arises from differences in hydration states or counterion ratios, highlighting the need for precise formulation specifications in industrial contexts .

Actividad Biológica

Fast Black K Salt, also known as Brentamine this compound, is a synthetic azo dye with significant applications in histology and biochemistry. Its biological activity primarily revolves around its staining properties and interactions with various biological tissues and enzymes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Composition and Properties

This compound has a complex molecular structure represented by the formula . It contains an amino group attached to a monoazo chromophore, which is crucial for its staining capabilities . The dye is lipophilic, allowing it to interact effectively with lipid-rich biological membranes.

The biological activity of this compound can be attributed to its ability to bind selectively to certain cellular components:

- Staining Mechanism : this compound is particularly effective in staining proteins and other macromolecules due to its affinity for amino groups. It interacts with aldehyde groups generated during tissue fixation, enabling visualization of specific cellular structures .

- Enzyme Activity Visualization : The dye is utilized to detect acid phosphatase and endopeptidase activities in various assays, including SDS-PAGE. It serves as an indirect stain for periodate-generated tissue aldehyde groups, enhancing the contrast in histological preparations .

Applications in Research

This compound has diverse applications across various fields:

- Histology : Used for staining enterochromaffin cells and visualizing specific enzyme activities.

- Biochemical Assays : Acts as a visualization agent for amphetamines and cyanobacterial toxins following separation by thin-layer chromatography.

- Environmental Studies : Investigated for its biosorption capabilities in wastewater treatment, particularly in the removal of azo dyes by bacterial strains .

1. Biosorption Studies

A study investigated the biosorption capacity of this compound using the bacterium Rhodobacter palustris. The research demonstrated that this bacterium could effectively adsorb the dye under various conditions:

| Parameter | pH Levels | Temperature (°C) | Initial Dye Concentration (mg L^-1) |

|---|---|---|---|

| Optimal pH | 8.0 | 25, 35, 45 | 100 |

The results indicated that the maximum adsorption occurred at pH 8.0 across different temperatures, showcasing the bacterium's potential for dye removal from textile effluents .

2. Enzyme Histochemistry

This compound has been employed in enzyme histochemistry to visualize enzyme activities. For instance:

- Acid Phosphatase Staining : The dye was used to stain acid phosphatase activity in tissue sections, providing insights into cellular metabolism and pathology.

3. Stability and Interaction Studies

Research on the stability of this compound under various conditions revealed that it retains its staining properties even after prolonged exposure to high temperatures and humidity. This stability is crucial for ensuring reliable results in histological applications .

Q & A

Q. How to reconcile conflicting reports on the photostability of this compound?

- Methodological Answer : Replicate studies under standardized light sources (e.g., ISO 4892 for UV exposure). Quantify degradation products via LC-MS and compare activation energies (Ea) using Arrhenius plots. Collaborate with independent labs for inter-laboratory validation to identify methodological inconsistencies .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.